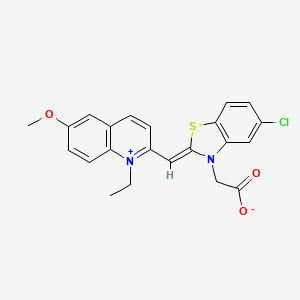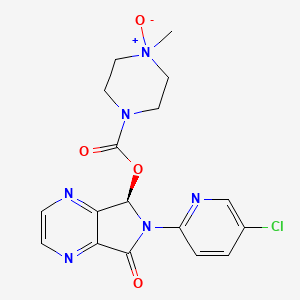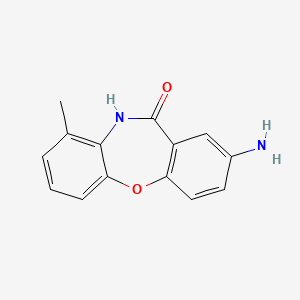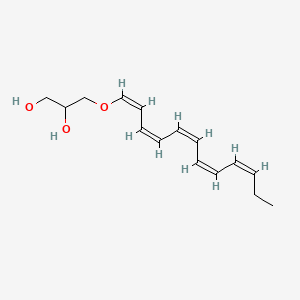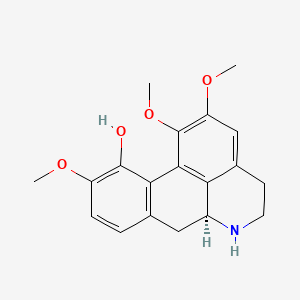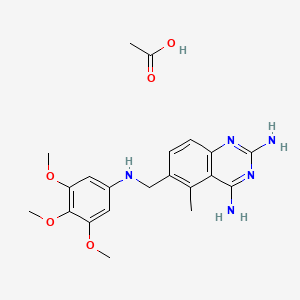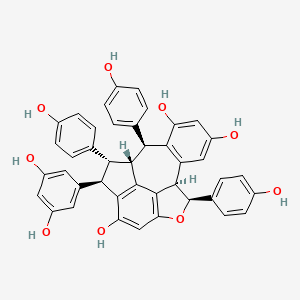
(+)-Pronethalol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Pronethalol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It was one of the first beta-blockers developed and was initially used in the treatment of angina pectoris and arrhythmias. due to its carcinogenic potential observed in animal studies, its clinical use was discontinued. Despite this, this compound remains a compound of interest in scientific research due to its unique properties and historical significance in the development of beta-blockers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pronethalol typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(2,3-epoxypropoxy)naphthalene. This intermediate is then reacted with isopropylamine to yield this compound. The reaction conditions generally require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and minimize impurities. The final product is typically purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(+)-Pronethalol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the side chains of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce various alcohols or amines.
科学的研究の応用
(+)-Pronethalol has been extensively studied in various scientific fields:
Chemistry: It serves as a model compound for studying beta-adrenergic receptor interactions and the development of new beta-blockers.
Biology: Research on this compound has provided insights into the physiological roles of beta-adrenergic receptors.
Medicine: Although not used clinically, it has been used in preclinical studies to understand the effects of beta-blockers on cardiovascular health.
Industry: The compound has been used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
(+)-Pronethalol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, contractility, and bronchial dilation. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
類似化合物との比較
Similar Compounds
Propranolol: Another non-selective beta-blocker with similar properties but without the carcinogenic potential.
Atenolol: A selective beta-1 blocker used for treating hypertension and angina.
Metoprolol: Another selective beta-1 blocker with a similar therapeutic profile to atenolol.
Uniqueness
(+)-Pronethalol is unique due to its historical significance as one of the first beta-blockers developed. Its structure and pharmacological properties have provided a foundation for the development of safer and more effective beta-blockers. Despite its discontinued clinical use, it remains a valuable compound for research and development in the field of cardiovascular pharmacology.
特性
CAS番号 |
325-17-7 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC名 |
(1S)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m1/s1 |
InChIキー |
HRSANNODOVBCST-OAHLLOKOSA-N |
異性体SMILES |
CC(C)NC[C@H](C1=CC2=CC=CC=C2C=C1)O |
正規SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


